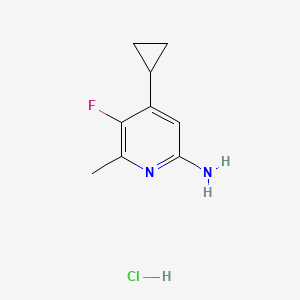
4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine hydrochloride is an organic compound with the chemical formula C9H12ClFN2. It is a white crystalline solid that is stable under standard conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine hydrochloride typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, reaction solvents, and conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Scientific Research Applications
4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-4-methylpyridin-2-amine: A structurally similar compound with a fluorine and methyl group on the pyridine ring.
2-Amino-5-fluoro-4-methylpyridine: Another similar compound with an amino group at the 2-position and a fluorine at the 5-position.
Uniqueness
4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine hydrochloride is unique due to the presence of a cyclopropyl group, which can impart distinct chemical and biological properties compared to its analogs.
Biological Activity
4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine hydrochloride, also known as MMV253, is a compound with significant biological activity, particularly in the context of antimalarial research. This article outlines its biological properties, mechanisms of action, and relevant case studies.
The compound's chemical formula is C22H29FN10 with a molecular weight of approximately 465.5 g/mol. It belongs to the class of triaminopyrimidines (TAPs), which have been identified as promising candidates for malaria treatment due to their unique mechanism of action against Plasmodium falciparum (Pf).
This compound acts by inhibiting the vacuolar ATP synthase in Plasmodium falciparum, a critical enzyme for the parasite's energy production. This inhibition leads to rapid parasite death, making it a fast-killing agent. The compound has demonstrated an effective dose (ED99) of less than 30 mg/kg in mouse models, showcasing its potential for single-dose treatment regimens .
In Vitro and In Vivo Studies
In vitro studies have shown that this compound exhibits potent activity against various strains of Plasmodium falciparum. The following table summarizes its biological activity:
| Parameter | Value |
|---|---|
| IC50 against Pf NF54 | 15 nM |
| IC50 against Pf K1 | 40 nM |
| Solubility | 830 μM |
| hERG IC50 | 3.7 μM |
| AChE IC50 | 66 μM |
The compound's selectivity profile indicates a favorable safety margin, with reduced potency against off-target receptors such as hERG and acetylcholinesterase (AChE), which are often associated with adverse effects .
Case Studies
- Mouse Model Efficacy : In a study utilizing a SCID mouse model infected with Plasmodium falciparum, administration of this compound resulted in a significant reduction in parasitemia over four days. The compound cleared parasites to below detection limits at doses as low as 20 mg/kg .
- Pharmacokinetic Studies : Pharmacokinetic evaluations have demonstrated a half-life of approximately 36 hours in humans, suggesting that a single oral dose could maintain therapeutic levels for several days, effectively treating malaria without the need for multiple doses .
Safety and Toxicology
The safety profile of this compound has been assessed through various toxicity studies in animal models. The results indicate that the compound has acceptable safety margins, with no significant adverse effects observed at therapeutic doses.
Properties
Molecular Formula |
C9H12ClFN2 |
|---|---|
Molecular Weight |
202.65 g/mol |
IUPAC Name |
4-cyclopropyl-5-fluoro-6-methylpyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C9H11FN2.ClH/c1-5-9(10)7(6-2-3-6)4-8(11)12-5;/h4,6H,2-3H2,1H3,(H2,11,12);1H |
InChI Key |
YCRYFRCXECWKTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)N)C2CC2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















